![molecular formula C20H28N4O2 B5645900 (3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)
(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole and pyrrolidine derivatives often involves condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups. For example, an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed through condensation in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds, including pyrazolo and pyrrolidine derivatives, can be analyzed using techniques such as X-ray crystallography. For instance, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile was determined, providing insight into the arrangement and conformation of these molecules (Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrazole and pyrrolidine derivatives participate in a variety of chemical reactions, including ring opening followed by ring closure, which is key to the formation of novel compounds with diverse properties. For example, the synthesis of the novel compound HMBPP involved such reactions, highlighting the versatility of these compounds in synthetic chemistry (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of compounds such as "(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine" are influenced by their molecular structure. For instance, the study of kinetics and mechanism of transformation reactions of related compounds provides valuable information on their stability and reactivity in various conditions (Sedlák et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are key areas of research. Studies on the synthesis and reaction mechanisms of pyrazole and pyrrolidine derivatives help in understanding their potential applications and interactions in chemical and biological systems. For example, the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs highlights the specific conditions under which these compounds react and the types of products formed, contributing to our knowledge of their chemical behavior (Kaping et al., 2016).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-5-24-19(10-18(22-24)13(2)3)20(25)23-11-16(17(21)12-23)14-6-8-15(26-4)9-7-14/h6-10,13,16-17H,5,11-12,21H2,1-4H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRHJWFEYUWHY-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone |
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